molecular formula C16H12N2OS B13855415 3-phenyl-4-phenylsulfanyl-1H-pyridazin-6-one

3-phenyl-4-phenylsulfanyl-1H-pyridazin-6-one

Cat. No.: B13855415
M. Wt: 280.3 g/mol
InChI Key: ABAVWFOHFYRXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-4-phenylsulfanyl-1H-pyridazin-6-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a pyridazinone ring substituted with phenyl and phenylsulfanyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-4-phenylsulfanyl-1H-pyridazin-6-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-4-phenylsulfanyl-1H-pyridazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazinones, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-phenyl-4-phenylsulfanyl-1H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Properties

Molecular Formula

C16H12N2OS

Molecular Weight

280.3 g/mol

IUPAC Name

3-phenyl-4-phenylsulfanyl-1H-pyridazin-6-one

InChI

InChI=1S/C16H12N2OS/c19-15-11-14(20-13-9-5-2-6-10-13)16(18-17-15)12-7-3-1-4-8-12/h1-11H,(H,17,19)

InChI Key

ABAVWFOHFYRXEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C=C2SC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.